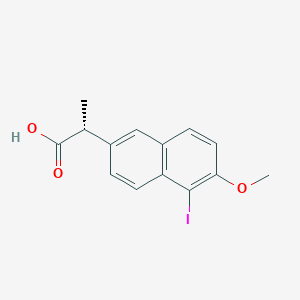

(R)-5-Iodo Naproxen

Description

Contextualization of Naproxen (B1676952) within Nonsteroidal Anti-inflammatory Drug (NSAID) Research

Naproxen is a widely utilized nonsteroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class. wikipedia.orgnih.gov It is effective in reducing pain, fever, and inflammation by inhibiting the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923). wikipedia.orgnih.gov Prostaglandins are lipid compounds that are involved in the body's inflammatory response. Naproxen is used to manage a variety of conditions, including rheumatoid arthritis, osteoarthritis, and other inflammatory joint disorders. www.nhs.ukmayoclinic.org The extensive use and established efficacy of naproxen have made it a focal point in NSAID research, with ongoing efforts to enhance its therapeutic properties and explore novel derivatives.

Rationale for Halogenation in Pharmaceutical Chemistry: The Case of Iodine

Halogenation, the process of incorporating halogen atoms into a molecule, is a common strategy in pharmaceutical chemistry to modulate a drug's physicochemical and pharmacological properties. nih.gov The introduction of halogens like fluorine, chlorine, bromine, and iodine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nih.govmdpi.com Iodine, in particular, offers unique characteristics. Its large atomic size can introduce significant steric bulk, potentially leading to enhanced selectivity for a biological target. nih.gov Furthermore, iodine can participate in halogen bonding, a type of non-covalent interaction that can contribute to stronger and more specific drug-receptor binding. nih.govnih.gov In the context of drug design, iodine has been utilized to improve the efficacy of various therapeutic agents and as a component in contrast agents for medical imaging. coherentmarketinsights.comrockchemicalsinc.com The application of iodination to a well-established drug like naproxen presents an opportunity to investigate these potential enhancements.

Significance of (R)-Chirality in Naproxen and its Derivatives

Naproxen exists as two enantiomers, (S)-Naproxen and (R)-Naproxen, which are non-superimposable mirror images of each other. ncats.ioresearchgate.net The biological activity of these enantiomers differs significantly. (S)-Naproxen is the pharmacologically active form, responsible for the anti-inflammatory effects through COX inhibition. nih.govnih.gov In contrast, (R)-Naproxen exhibits significantly less anti-inflammatory activity. nih.govpharmaceuticsconference.com While the (S)-enantiomer is the therapeutically desired form, the study of the (R)-enantiomer and its derivatives is crucial for several reasons. Understanding the stereochemistry-activity relationship provides insights into the specific interactions with the target enzyme. pharmaceuticsconference.com Research into the (R)-enantiomer can help in developing more efficient synthetic routes to the pure (S)-form and in identifying any potential, distinct pharmacological activities of the (R)-isomer. pharmaceuticsconference.comeurekaselect.com

Research Aims and Scope for (R)-5-Iodo Naproxen Investigation

The primary objective of investigating this compound is to explore the impact of introducing an iodine atom at the 5-position of the naphthalene (B1677914) ring of the (R)-enantiomer of naproxen. This investigation aims to synthesize and characterize this novel derivative. A key aspect of this research is to understand how this specific structural modification influences the molecule's chemical properties. The synthesis of this compound has been achieved through the hydrolysis of its methyl ester precursor. nih.gov This research provides a foundation for future studies to explore its potential pharmacological profile and to further elucidate the structure-activity relationships of naproxen derivatives.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13IO3 |

|---|---|

Molecular Weight |

356.15 g/mol |

IUPAC Name |

(2R)-2-(5-iodo-6-methoxynaphthalen-2-yl)propanoic acid |

InChI |

InChI=1S/C14H13IO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 |

InChI Key |

MNTGUQDQTXNYMT-MRVPVSSYSA-N |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)I)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of R 5 Iodo Naproxen

Targeted Synthesis of (R)-5-Iodo Naproxen (B1676952)

Conformational Analysis of Bound States

The binding of naproxen and its analogs, including the (R)-5-iodo derivative, to target enzymes like cyclooxygenase (COX) involves specific conformational arrangements within the active site. X-ray crystallography studies of COX-2 complexed with (R)-naproxen have revealed an almost identical binding pose to its (S)-enantiomer. nih.gov This binding is characterized by key interactions with specific amino acid residues. The carboxylate group of the naproxen molecule typically forms a salt bridge with Arginine-120 (Arg-120) and a hydrogen bond with Tyrosine-355 (Tyr-355) at the narrowest part of the active site channel. nih.gov The hydrophobic naphthalene (B1677914) ring extends into a hydrophobic pocket within the enzyme. nih.gov

In the case of iodinated analogs, the iodine atom's position can influence these interactions. For other iodinated nonsteroidal anti-inflammatory drugs (NSAIDs) like iodosuprofen, the binding mode within the prostaglandin (B15479496) H2 synthase-1 (PGHS-1) active site is similar to that of flurbiprofen. acs.org The inhibitor binds at the end of the long channel leading to the active site, which is thought to block the substrate's access to the catalytically crucial Tyrosine-385 residue. acs.org While high-resolution structural data specifically for (R)-5-Iodo Naproxen's bound state is not extensively detailed in the provided results, the established binding patterns of naproxen and other iodinated NSAIDs provide a strong model for its likely conformation. It is anticipated that the naproxen core of the molecule maintains its characteristic interactions, with the iodo-substitution influencing local contacts within the binding pocket.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior and stability of ligand-protein complexes over time. For naproxen and its derivatives, MD simulations have been employed to study their stability within the binding pockets of target proteins. acs.orgresearchgate.net These simulations can reveal transient interactions and conformational changes that are not apparent in static crystal structures.

For instance, MD simulations of naproxen derivatives in the binding pocket of the influenza virus nucleoprotein (NP) showed that some analogs experienced destabilization due to transient interactions. acs.org In the context of COX enzymes, MD simulations can assess the stability of the crucial interactions between the ligand and key residues like Arg-120 and Tyr-355. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a common metric used to evaluate the stability of the complex, with fluctuations generally within 1-3 Å indicating a stable complex. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Descriptor Calculation and Feature Selection for Iodinated Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties. In the context of this compound and its analogues, these models rely on the calculation of various molecular descriptors.

These descriptors can be categorized as constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and electronic (e.g., dipole moment, HOMO/LUMO energies). biomedres.usresearchgate.net For iodinated compounds, specific descriptors related to the halogen atom, such as its electronegativity, polarizability, and potential for halogen bonding, are particularly relevant. Software like Dragon and PaDEL can be used to calculate a wide range of these descriptors. europa.eunih.gov

Once calculated, a crucial step is feature selection, where the most relevant descriptors that correlate with the biological activity of interest are identified. This is often achieved through statistical methods like multiple linear regression (MLR) or machine learning algorithms. researchgate.net For a series of naproxen analogues, a QSAR study identified descriptors like BCUT_SMR_3 (related to molecular shape and polarizability) and vsurf_Wp6 (related to hydrophobic properties) as being significant for their anti-inflammatory activity. researchgate.net For iodinated analogues, descriptors capturing the impact of the iodine substitution on lipophilicity (e.g., XLogP3) and electronic distribution would be critical for building robust QSAR/QSPR models. nih.govnih.gov

Predictive Model Development for Biological Activities (e.g., COX inhibition)

Following descriptor calculation and feature selection, predictive QSAR models can be developed to estimate the biological activity of new or untested compounds. For naproxen and its analogues, the primary biological activity of interest is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 for anti-inflammatory effects with potentially reduced gastrointestinal side effects. springermedizin.deacs.org

Various modeling techniques can be employed, including multiple linear regression (MLR), partial least squares (PLS), and machine learning methods like support vector machines (SVM) and random forests. europa.euresearchgate.net The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), which indicates the goodness of fit, and the cross-validated correlation coefficient (Q²), which measures the model's predictive ability. researchgate.net

For a series of naproxen analogues, a generated QSAR model for anti-inflammatory activity yielded a correlation coefficient (R) of 0.852. researchgate.net In the broader context of COX inhibitors, QSAR studies have successfully modeled the inhibitory activity of various classes of compounds. researchgate.netnih.gov A predictive model for this compound and its iodinated congeners would aim to correlate specific molecular descriptors with their COX-1 and COX-2 inhibitory potencies (IC50 values). This would enable the in-silico screening of novel iodinated derivatives to prioritize the synthesis of compounds with potentially enhanced potency and selectivity. nih.govajmc.com

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful technique in ligand-based drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to bind to a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For (R)-naproxen, pharmacophore models have been developed based on its known interactions within the COX-2 active site. nih.gov A typical pharmacophore model for a COX-2 inhibitor based on naproxen would include features such as a hydrophobic group corresponding to the naphthalene ring, a hydrogen bond acceptor for the carboxylate group, and potentially other features that contribute to its binding affinity. nih.govresearchgate.net One study identified seven pharmacophoric features for (R)-naproxen: three hydrophobic, one negative ionic, and three hydrogen bond acceptors. nih.gov

These pharmacophore models can then be used to virtually screen large compound libraries to identify novel molecules that possess the required spatial arrangement of features. nih.gov For the design of new ligands based on the this compound scaffold, a pharmacophore model would incorporate the key features of the naproxen core while also considering the position and properties of the iodine atom. This could lead to the design of novel iodinated analogues with optimized interactions within the COX active site, potentially enhancing their inhibitory activity or selectivity.

Advanced Spectroscopic and Structural Characterization of R 5 Iodo Naproxen

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a definitive map of the atomic arrangement within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of (R)-5-Iodo Naproxen (B1676952) can be achieved.

The introduction of a bulky, electron-withdrawing iodine atom at the C-5 position of the naphthalene (B1677914) ring significantly influences the electronic environment of the neighboring protons, leading to predictable changes in their chemical shifts compared to the parent Naproxen molecule.

Analysis of the ¹H NMR spectrum of the closely related 5-Iodo Naproxen methyl ester reveals distinct shifts for the aromatic protons. nih.gov The proton at C-4 (H-4) and the proton at C-8 (H-8) are particularly affected. In Naproxen, the aromatic protons typically appear in the range of 7.1-7.7 ppm. For the 5-iodo derivative, the H-4 proton experiences a downfield shift due to the anisotropic effect of the adjacent iodine atom. Similarly, the peri-proton at C-8 is also deshielded.

The expected ¹H NMR chemical shifts for the aromatic protons of (R)-5-Iodo Naproxen are compared with those of Naproxen in the table below. The data for 5-Iodo Naproxen is extrapolated from its methyl ester derivative. nih.gov

| Proton | Naproxen (CDCl₃) δ (ppm) | This compound (Predicted, CDCl₃) δ (ppm) | Multiplicity |

| H-1 | ~7.74 | ~7.75 | s |

| H-3 | ~7.40 | ~7.60 | dd |

| H-4 | ~7.70 | ~7.92 | d |

| H-7 | ~7.15 | ~7.41 | d |

| H-8 | ~7.70 | ~8.09 | d |

Note: Data for Naproxen is generalized from typical spectra. researchgate.netchemicalbook.com Predicted data for this compound is based on values reported for its methyl ester. nih.gov The propanoic acid side chain protons (CH and CH₃) are expected to show minimal changes.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The most significant effect of the iodine substitution is observed at the carbon atom to which it is directly attached (C-5). The "heavy atom effect" of iodine typically causes the signal for the directly bonded carbon to shift significantly upfield. Conversely, the adjacent carbons (C-4a and C-6) may experience downfield shifts.

The carbon of the methoxy (B1213986) group (-OCH₃), the propanoic acid side chain carbons, and the carbons of the unsubstituted aromatic ring are expected to show less significant changes in their chemical shifts compared to the parent Naproxen molecule.

Table of Comparative ¹³C NMR Chemical Shifts

| Carbon | Naproxen (CDCl₃) δ (ppm) | This compound (Predicted, CDCl₃) δ (ppm) |

| C-1 | ~129.3 | ~127.0 |

| C-2 | ~135.7 | ~136.4 |

| C-3 | ~105.6 | ~114.7 |

| C-4 | ~126.2 | ~129.5 |

| C-4a | ~128.9 | ~129.4 |

| C-5 | ~127.2 | ~90-100 (predicted upfield shift) |

| C-6 | ~157.7 | ~158.0 (predicted) |

| C-7 | ~119.1 | ~121.0 |

| C-8 | ~126.3 | ~130.6 |

| C-8a | ~133.7 | ~133.6 |

| -OCH₃ | ~55.3 | ~57.0 |

| -CH- | ~45.5 | ~45.4 |

| -CH₃ | ~18.5 | ~18.6 |

| -COOH | ~180.0 | ~175.1 |

Note: Data for Naproxen is generalized from typical spectra. Predicted data for this compound is based on values reported for its methyl ester and general substituent effects. nih.gov

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would confirm the connectivity between adjacent protons on the naphthalene ring, such as H-7 and H-8, and the coupling between the methine (CH) and methyl (CH₃) protons of the propanoic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. hmdb.ca This would allow for the direct assignment of each protonated carbon in the molecule by correlating the already assigned proton signals to their corresponding carbon signals. For example, the proton signal at ~4.05 ppm (OCH₃) would correlate with the carbon signal at ~57.0 ppm. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds. HMBC is crucial for identifying connectivity around quaternary (non-protonated) carbons and for piecing together the molecular fragments. Key correlations would include:

The methoxy protons (-OCH₃) to the C-6 carbon.

The H-1 and H-3 protons to the C-2 carbon.

The H-4 proton to C-5 and C-4a.

The H-7 proton to C-5 and C-8a.

Together, these 2D NMR experiments provide irrefutable evidence for the constitution of this compound and the specific location of the iodine substituent.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the expected exact mass can be calculated from the sum of the exact masses of its constituent atoms (C₁₄H₁₃IO₃).

Calculated Exact Mass for this compound

| Formula | Isotope | Exact Mass (Da) |

| C₁₄ | ¹²C | 168.00000 |

| H₁₃ | ¹H | 13.10179 |

| I₁ | ¹²⁷I | 126.90447 |

| O₃ | ¹⁶O | 47.98473 |

| Total | 356.00099 |

An HRMS experiment would be expected to yield a molecular ion peak ([M+H]⁺) at m/z 357.00828, confirming the elemental composition C₁₄H₁₄IO₃. The presence of the single iodine atom would be readily identifiable from the isotopic pattern.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to produce a characteristic pattern of daughter ions. This pattern provides a fingerprint for the molecule and confirms its structure. The fragmentation of this compound is predicted to follow pathways similar to those of Naproxen, with additional pathways involving the iodine atom. researchgate.netresearchgate.net

The primary fragmentation of Naproxen involves the loss of the carboxylic acid group (-COOH, 45 Da) and subsequent loss of carbon monoxide (CO, 28 Da). researchgate.net For this compound, similar initial losses are expected.

Predicted Key Fragmentations for this compound

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 357 ([M+H]⁺) | H₂O (18 Da) | 339 | Loss of water from carboxylic acid |

| 357 ([M+H]⁺) | COOH (45 Da) | 312 | Loss of carboxylic acid radical |

| 357 ([M+H]⁺) | C₂H₃O₂ (59 Da) | 298 | Loss of propanoic acid moiety |

| 357 ([M+H]⁺) | I (127 Da) | 230 | Loss of iodine radical |

| 312 | CO (28 Da) | 284 | Subsequent loss of carbon monoxide |

The fragmentation pathway leading to the loss of the iodine radical (m/z 230) would be a key diagnostic peak, confirming the presence and location of the halogen. Further fragmentation of the resulting Naproxen core would likely follow the established patterns for the parent drug. researchgate.netnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For a molecule like this compound, the IR spectrum would be expected to show a series of characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Based on the structure of the parent compound, naproxen, the IR spectrum of this compound would prominently feature absorptions related to the carboxylic acid group. This includes a broad O-H stretching band, typically found in the 2500–3300 cm⁻¹ region, and a strong carbonyl (C=O) stretching band. The C=O stretching vibration in carboxylic acids that form hydrogen-bonded dimers, as is common in the solid state, often appears around 1700-1725 cm⁻¹. farmaciajournal.com For naproxen specifically, vibrations at 1725 cm⁻¹ and 1684 cm⁻¹ have been attributed to non-hydrogen-bonded and hydrogen-bonded C=O stretching, respectively. farmaciajournal.com

Other significant peaks would include those for the aromatic naphthalene ring, such as C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450–1600 cm⁻¹ region. researchgate.net The methoxy group (-OCH₃) would exhibit a characteristic C-O stretching band, while the propanoic acid side chain would show aliphatic C-H stretching absorptions typically below 3000 cm⁻¹. researchgate.net The presence of the iodine atom introduces a C-I bond, whose stretching vibration is expected in the far-infrared region (typically 400-600 cm⁻¹), a lower frequency range than is standard for mid-IR spectroscopy.

Table 1: Expected Infrared Absorption Bands for this compound Functional Groups

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500–3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700–1725 (strong) |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1450–1600 |

| Methoxy Group | C-O Stretch | 1000–1300 |

| Alkane Chain | C-H Stretch | < 3000 |

X-ray Crystallography for Solid-State Structure Determination

For a chiral molecule such as this compound, single-crystal X-ray diffraction would unambiguously determine its absolute configuration. The analysis of its parent compound, naproxen sodium, has been performed, revealing a monoclinic crystal system with the space group P2₁. In the crystal structure of naproxen derivatives, molecules are often arranged along a screw axis, stabilized by intermolecular interactions. The carboxyl group is typically found to be nearly perpendicular to the plane of the naphthalene ring.

The introduction of a large, polarizable iodine atom at the 5-position of the naphthalene ring would be expected to significantly influence the crystal packing of this compound. This is due to the potential for halogen bonding and altered van der Waals interactions, which could lead to a different crystal system, unit cell dimensions, and intermolecular arrangement compared to the parent naproxen molecule. Determining the crystal structure of this compound would provide critical insights into its solid-state properties and could help rationalize differences in physical characteristics like melting point and solubility.

Chiral Chromatography for Enantiomeric Purity Assessment

Assessing the enantiomeric purity of chiral compounds is critical in the pharmaceutical field, as different enantiomers can have distinct pharmacological and toxicological profiles. For naproxen, the (S)-enantiomer possesses the desired anti-inflammatory activity, while the (R)-enantiomer is reported to be hepatotoxic. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating and quantifying enantiomers.

The separation of naproxen enantiomers has been successfully achieved using various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used. For instance, a Lux Amylose-1 column has been shown to resolve naproxen enantiomers. nih.govnih.gov The choice of mobile phase is crucial; a switch from polar organic mode to reversed-phase mode (by adding water to the mobile phase) can even lead to a reversal in the enantiomer elution order, indicating a change in the chiral recognition mechanism. researchgate.netnih.gov

A validated reversed-phase HPLC method for naproxen enantiopurity analysis employed a Lux Amylose-1 stationary phase with a mobile phase of methanol, water, and acetic acid (85:15:0.1, v/v/v), achieving a baseline resolution (Rs) of 3.21 within seven minutes. nih.govnih.gov The European Pharmacopoeia specifies a Pirkle-type stationary phase for the enantiomeric purity testing of naproxen. nih.gov These methods can be directly adapted for the enantiomeric purity assessment of this compound, ensuring that the desired enantiomer is free from its unwanted counterpart.

Table 2: Example of Chiral HPLC Conditions for Naproxen Enantiomer Separation

| Parameter | Condition |

|---|---|

| Column | Lux Amylose-1 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.1, v/v/v) |

| Flow Rate | 0.65 mL/min |

| Temperature | 40 °C |

| Detection | UV at 230 nm |

| Resolution (Rs) | 3.21 |

Other Advanced Spectroscopic Methods (e.g., UV-Vis, Room-Temperature Phosphorescence)

Beyond IR spectroscopy, other advanced spectroscopic techniques provide valuable electronic and structural information about this compound.

UV-Vis Spectroscopy Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic transitions. Naproxen contains a naphthalene ring system, which acts as a chromophore and is responsible for its characteristic UV absorption. The UV spectrum of naproxen shows a maximum absorbance (λmax) that varies with the solvent used. For example, a λmax of 242 nm has been reported in ethanol, while a λmax of 331 nm has been observed in methanol. wjpsonline.comresearchgate.net Other reported absorption maxima for naproxen are at 262 nm and 272 nm. nih.gov The introduction of an iodine atom, a heavy and polarizable substituent, onto the naphthalene ring would likely cause a bathochromic shift (a shift to a longer wavelength) in the absorption maxima due to its influence on the electronic structure of the chromophore.

Room-Temperature Phosphorescence (RTP) Room-temperature phosphorescence is a phenomenon where a molecule emits light from a triplet excited state. This process is often weak but can be significantly enhanced by the presence of a heavy atom, which facilitates the transition between singlet and triplet states (intersystem crossing). This is known as the heavy-atom effect.

Studies on naproxen have shown that its RTP signal can be induced or enhanced in organized media (like cyclodextrins) in the presence of external heavy atoms, such as thallium ions or organic iodides. researchgate.netnih.gov For this compound, the iodine atom is covalently bonded to the molecule itself. This "internal heavy atom effect" is expected to significantly enhance the phosphorescence quantum yield and shorten the phosphorescence lifetime compared to the parent naproxen molecule. Research on naproxen enantiomers in the presence of an external heavy atom perturber has shown different RTP intensities and lifetimes for the (R) and (S) forms, suggesting that RTP could also be a valuable chiroptical method for distinguishing between the enantiomers of 5-Iodo Naproxen. researchgate.net For example, in one system, (R)-Naproxen exhibited a longer phosphorescence lifetime (2.535 ms) than (S)-Naproxen (1.798 ms). researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Naproxen |

| (S)-Naproxen |

| (R)-Naproxen |

| Naproxen Sodium |

Computational and Theoretical Investigations of R 5 Iodo Naproxen

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry, electronic structure, and reactivity of a molecule. Methods like Density Functional Theory (DFT) are used to model various molecular properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and reactivity of molecules. nih.govacs.org Studies on Naproxen (B1676952) and its derivatives often utilize DFT with functionals like B3LYP and basis sets such as 6-31g+(d,p) to optimize the molecular geometry and calculate thermodynamic and electronic properties. biomedres.us For (R)-5-Iodo Naproxen, DFT calculations would reveal how the introduction of an iodine atom at the C5 position of the naphthalene (B1677914) ring influences its electronic distribution and stability.

Table 1: Representative Theoretical Thermodynamic Parameters for a Naproxen Derivative

| Parameter | Representative Value | Unit | Significance |

|---|---|---|---|

| Enthalpy | Varies | Hartree | Total heat content of the system |

| Gibbs Free Energy | Varies | Hartree | Predicts spontaneity of reactions |

| Dipole Moment | ~3-5 | Debye | Measures molecular polarity and influences non-bonding interactions |

This table is illustrative, based on typical values for Naproxen derivatives found in computational studies. biomedres.usbiomedres.us

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. researchgate.net MEP maps illustrate regions of a molecule that are electron-rich (negative electrostatic potential) and electron-poor (positive electrostatic potential). researchgate.net These maps are useful for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net

In an MEP map of this compound, the region around the oxygen atoms of the carboxylic acid group would exhibit a strong negative potential (typically colored red), indicating a high electron density and a prime site for electrophilic attack or hydrogen bonding. researchgate.netscienceopen.com Conversely, the hydrogen atom of the carboxyl group would show a positive potential (colored blue), making it a site for nucleophilic interaction. The iodine atom, due to its size and polarizability, can also create a region of positive potential known as a sigma-hole, which can participate in halogen bonding. The naphthalene ring itself will have a complex potential surface influenced by the competing electronic effects of the methoxy (B1213986), iodo, and propionic acid substituents.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us

A small HOMO-LUMO gap suggests that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.usresearchgate.net This makes the molecule more polarizable and more likely to engage in chemical reactions. For this compound, the HOMO is expected to be located primarily on the electron-rich naphthalene ring system, while the LUMO may be distributed across the ring and the carboxylic acid group. DFT calculations can provide precise energy values for these orbitals. Compared to Naproxen, which has a HOMO-LUMO gap of approximately 4.47 eV, the introduction of iodine could potentially lower the gap, thereby increasing its chemical reactivity. biomedres.us

Table 2: Representative Frontier Orbital Energies for a Naproxen Derivative

| Molecular Orbital | Representative Energy | Unit |

|---|---|---|

| HOMO | Varies | eV |

| LUMO | Varies | eV |

| Energy Gap (ΔE) | ~2.0 - 4.5 | eV |

This table is illustrative, based on typical values for Naproxen and its derivatives found in computational studies. biomedres.usresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com It is widely used in drug design to understand and predict ligand-protein interactions.

Naproxen is known to inhibit cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are key to the synthesis of prostaglandins (B1171923). biomedres.usnih.gov Molecular docking simulations are used to explore how this compound fits into the active site of these enzymes. Crystal structures of COX enzymes, such as human COX-2 (PDB IDs: 5F19, 3Q7D, 1PXX), serve as the targets for these simulations. biomedres.usscienceopen.comnih.gov

Docking studies of the related (R)-Naproxen in the COX-2 active site have revealed key interactions. The carboxylate group of the ligand typically forms a crucial salt bridge with the positively charged side chain of a conserved arginine residue (Arg-120) at the mouth of the active site. nih.gov Additional hydrogen bonds and hydrophobic interactions with other residues stabilize the complex. These residues include Val-349, Leu-352, Tyr-355, Gly526, and Phe529. biomedres.usnih.gov For this compound, it is hypothesized that the naphthalene core would occupy a hydrophobic channel within the enzyme, while the iodine atom could form additional halogen bonds or other interactions, potentially influencing binding affinity and selectivity.

Table 3: Key Amino Acid Residues in the COX-2 Active Site Interacting with Naproxen Derivatives

| Residue | Type of Interaction | Reference |

|---|---|---|

| Arg-120 | Salt Bridge, Hydrogen Bond | nih.gov |

| Tyr-355 | Hydrogen Bond | nih.gov |

| Val-349 | Hydrophobic Interaction | biomedres.usnih.gov |

| Leu-352 | Hydrophobic Interaction | nih.gov |

| Gly-526 | Hydrophobic Interaction | biomedres.us |

| Phe-529 | Hydrophobic Interaction | biomedres.us |

| Ser-530 | Polar Interaction | scienceopen.com |

A primary output of molecular docking simulations is a quantitative prediction of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). biomedres.usresearchgate.net This value estimates the strength of the interaction between the ligand and the protein; a more negative value typically indicates a stronger, more stable interaction. researchgate.net

For Naproxen, docking studies against COX-2 have reported binding energies in the range of -9.3 kcal/mol. biomedres.us Derivatives of Naproxen have shown varied, and sometimes improved, binding affinities. mdpi.com The predicted binding affinity of this compound would depend on how favorably the iodine atom interacts with the local environment of the COX-2 binding pocket. If the iodine atom can form a stable halogen bond with a suitable acceptor atom (like a backbone carbonyl oxygen) without causing steric clashes, it could lead to a more favorable (more negative) docking score compared to the parent compound. This score is a critical parameter for ranking potential inhibitors and prioritizing them for further experimental testing. biorxiv.orgarxiv.org

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Naproxen |

| (R)-Naproxen |

| (S)-Naproxen |

| Arachidonic acid |

| Prostaglandins |

| Celecoxib |

| Ibuprofen |

| Aspirin |

| Tyrosol |

| Ethanol |

Molecular Mechanisms and Biological Interactions of R 5 Iodo Naproxen

Investigation of Cyclooxygenase (COX) Isoenzyme Inhibition Profile

The inhibitory effects of (R)-5-Iodo Naproxen (B1676952) on cyclooxygenase (COX) isoenzymes, COX-1 and COX-2, are central to understanding its pharmacological profile. These enzymes are key to the inflammatory process, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923). ijpda.orgeuropeanreview.org

In vitro Enzyme Inhibition Assays (COX-1 and COX-2)

Comparative Analysis of Inhibition Potency with Unmodified Naproxen and Other NSAIDs

Naproxen, the parent compound of (R)-5-Iodo Naproxen, is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2. criver.comacs.org It demonstrates a slightly greater selectivity for COX-1 over COX-2. springermedizin.de The introduction of an iodo-group at the 5-position of the (R)-enantiomer of naproxen is a modification intended to alter its inhibitory profile.

(R)-Naproxen itself is a poor inhibitor of arachidonic acid oxygenation by COX enzymes. acs.org However, modifications to the naproxen structure can significantly impact its activity. For instance, substituting the methoxy (B1213986) group of (S)-naproxen with a methylthio group leads to increased COX-2 selectivity. researchgate.net This suggests that even minor structural changes can have a profound effect on the interaction with the COX active site.

A comparative analysis would involve determining the IC50 values of this compound against both COX-1 and COX-2 and comparing them to those of unmodified (S)-naproxen, (R)-naproxen, and other common NSAIDs like ibuprofen, diclofenac, and celecoxib. researchgate.netmdpi.com This comparison helps to classify the compound's selectivity and predict its potential therapeutic and side-effect profile.

Table 1: Comparative COX Inhibition of Selected NSAIDs (Illustrative) This table is for illustrative purposes to show how data for this compound would be presented. Actual values for this compound are not available in the search results.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| This compound | Data not available | Data not available | Data not available |

| (S)-Naproxen | ~5-10 | ~1-5 | ~2-10 |

| Ibuprofen | ~15-50 | ~30-100 | ~0.5 |

| Celecoxib | >100 | ~0.04-0.89 | >100 |

| Diclofenac | ~1-5 | ~0.1-0.5 | ~10 |

Elucidation of Binding Modes within COX Active Sites (supported by computational studies)

The binding mode of naproxen and its derivatives within the COX active sites has been investigated through X-ray crystallography and computational modeling. nih.govresearchgate.net The COX active site is a long, hydrophobic channel. ijpda.org (S)-Naproxen binds within this channel, with its carboxylate group forming hydrogen bonds with Arg-120 and Tyr-355 at the base of the active site. researchgate.netnih.gov The naphthyl group of naproxen has hydrophobic interactions with residues such as Ala-527 and Leu-352. nih.gov

Computational docking studies would be instrumental in predicting the binding mode of this compound. These studies could reveal how the iodine atom at the 5-position interacts with the amino acid residues lining the COX active site. The larger size of the COX-2 active site compared to COX-1, due to the presence of valine instead of isoleucine at position 523, is a key factor in the design of COX-2 selective inhibitors. ijpda.org It is plausible that the bulky iodo-group could favor binding to the more spacious COX-2 active site.

Exploration of Alternative or Novel Biological Targets

Beyond COX inhibition, researchers are exploring whether derivatives of existing drugs like naproxen might interact with other biological targets, potentially leading to novel therapeutic applications.

Screening for Interactions with Other Inflammatory Pathways or Receptors

The inflammatory cascade is complex, involving numerous pathways beyond the COX-prostaglandin axis. Screening this compound against other key inflammatory mediators could uncover novel mechanisms of action. For instance, some compounds exhibit dual inhibition of both COX and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. researchgate.netacs.org Investigating the effect of this compound on 5-LOX activity would be a logical step.

Investigation of Binding to Non-COX Targets (e.g., EGFR, VEGFR-2)

There is growing interest in the potential for naproxen derivatives to target proteins involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2). google.com Several studies have shown that naproxen-based compounds can inhibit these receptor tyrosine kinases. researchgate.netnih.govresearchgate.netmdpi.com

For example, naproxen-based 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and shown to be potent EGFR inhibitors. nih.gov Similarly, naproxen-hydrazone hybrids have demonstrated inhibitory activity against VEGFR-2. researchgate.net Given these findings, it would be valuable to investigate whether this compound exhibits any binding affinity for EGFR or VEGFR-2. This could be achieved through in vitro kinase assays and computational docking studies, similar to those performed for COX enzymes.

Modulation of Cellular Signaling Pathways

This compound, an enantiomer of the widely used nonsteroidal anti-inflammatory drug (NSAID) naproxen, is under investigation for its distinct interactions with cellular signaling pathways, which may differ from its (S)-enantiomer. While research specifically isolating the effects of the (R)-enantiomer with the 5-iodo substitution is limited, the broader understanding of naproxen and its derivatives provides a framework for its potential mechanisms.

Naproxen and its derivatives are known to influence several key signaling cascades, primarily those involved in inflammation and cell proliferation. mdpi.com These include the nuclear factor kappa-B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/Akt signaling pathways. mdpi.com For instance, a novel naproxen derivative was found to synergistically enhance the anti-inflammatory effects of resveratrol (B1683913) in RAW264.7 macrophage cells by inhibiting these pathways. mdpi.com

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, is a crucial regulator of cellular processes. Studies have shown that naproxen can increase the phosphorylation of MAPKs in both normal and osteoarthritic human mesenchymal stem cells (hMSCs). nih.gov This suggests a potential role for this compound in modulating MAPK-dependent cellular responses.

Furthermore, (R)-Naproxen has been shown to inhibit the activity of Cdc42 and Rac1, small GTPases that are key regulators of the actin cytoskeleton and cell migration. medchemexpress.com This inhibition occurs through a COX-independent mechanism and has been observed to suppress the migration of human ovarian cancer cells. medchemexpress.com

Cellular Pharmacodynamics in Relevant Biological Systems

The cellular pharmacodynamics of this compound are being explored to understand its effects on cellular behavior, gene and protein expression, and its primary mechanism of action related to prostaglandin (B15479496) synthesis.

Assessment of Cellular Responses to this compound Exposure

Exposure of cells to naproxen and its derivatives elicits a range of responses. In RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS), a naproxen derivative in combination with resveratrol significantly inhibited the production of nitric oxide (NO), a key inflammatory mediator. mdpi.com This suggests that this compound could potentially modulate inflammatory responses in immune cells.

In the context of cancer cells, (R)-Naproxen has been found to inhibit the migration of immortalized human ovarian cancer cells. medchemexpress.com Additionally, copper(II) complexes of naproxen have demonstrated the ability to kill cancer stem cell-enriched cells and bulk cancer cells at micromolar concentrations. nih.gov These findings point towards a potential role for naproxen derivatives in influencing cancer cell behavior.

Studies on Gene Expression and Protein Regulation

Naproxen has been shown to modulate the expression of genes and proteins involved in inflammation and cellular stress. In human umbilical vein endothelial cells (HUVEC), naproxen decreased the protein levels of prostaglandin H (PGH) synthase in a concentration-dependent manner, completely abolishing the 70 kDa subunit at a concentration of 5 micrograms/ml. nih.gov It also inhibited the mRNA levels of PGH synthase. nih.gov

Furthermore, in human bone-marrow-derived mesenchymal stem cells (MSCs), naproxen was found to induce the expression of type X collagen (COL X), a marker of late-stage chondrocyte hypertrophy, at both the transcriptional and translational levels. nih.gov This effect was mediated through the upregulation of 5-lipoxygenase signaling. nih.gov

Studies on NSAID-induced apoptosis have revealed the upregulation of PUMA (p53 upregulated modulator of apoptosis), which is mediated by an increase in intracellular calcium levels and the upregulation of ATF4 and CHOP. mdpi.com This indicates a potential mechanism by which naproxen derivatives could influence cell survival pathways.

Effects on Prostaglandin Synthesis in Cell-Based Assays

The primary mechanism of action for naproxen is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. smolecule.comnih.gov There are two main isoforms, COX-1 and COX-2. frontiersin.org COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a key role in inflammation. smolecule.comfrontiersin.org Naproxen is a non-selective inhibitor of both COX-1 and COX-2. nih.govwikipedia.org

Cell-based assays are crucial for determining the inhibitory activity of compounds against these enzymes. The prostaglandin E2 (PGE2) parameter assay, for example, can measure PGE2 levels in various biological samples, including cell culture supernatants. rndsystems.com

Structural studies have provided insights into how naproxen and its enantiomers bind to the active site of COX enzymes. A crystal structure of COX-2 complexed with (R)-naproxen revealed an almost identical binding pose to that of (S)-naproxen. acs.orgnih.gov This interaction involves key residues such as Arg-120, Val-349, and Tyr-355. acs.org

The development of various derivatives of naproxen aims to enhance its inhibitory activity and selectivity for COX-2. For instance, naproxen-based 1,3,4-oxadiazole derivatives have been investigated as potential EGFR inhibitors for cancer therapy. researchgate.net

Interactive Data Table: Effects of Naproxen and its Derivatives on Cellular Targets

| Compound/Derivative | Cell Line | Target/Pathway | Observed Effect | Reference |

| Naproxen Derivative + Resveratrol | RAW264.7 macrophages | NF-κB, MAPK, PI3K/Akt | Inhibition of NO, TNF-α, IL-6, iNOS, COX-2 | mdpi.com |

| (R)-Naproxen | HeLa cells | Cdc42, Rac1 | Inhibition of activity | medchemexpress.com |

| (R)-Naproxen | Human ovarian cancer cells | Cell Migration | Inhibition | medchemexpress.com |

| Naproxen | Human Umbilical Vein Endothelial Cells (HUVEC) | PGH Synthase | Decreased protein and mRNA levels | nih.gov |

| Naproxen | Human Mesenchymal Stem Cells (MSCs) | Type X Collagen | Induced expression | nih.gov |

Metabolic Studies and Biotransformation Pathways of R 5 Iodo Naproxen

In Vitro Metabolic Stability and Metabolite Identification

The in vitro assessment of metabolic stability is a fundamental step in drug discovery, offering predictions of a compound's behavior in the body. nuvisan.com These assays typically involve incubating a drug candidate with liver microsomes or hepatocytes and monitoring its rate of degradation. nuvisan.com

Liver Microsomal Stability Assays

Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. evotec.comdomainex.co.uk Microsomal stability assays are routinely employed to determine the in vitro intrinsic clearance of a compound, providing a measure of how quickly the liver can metabolize the drug. evotec.comdomainex.co.uk The standard procedure for a microsomal stability assay involves several key components and steps. The test compound is incubated with liver microsomes at 37°C. domainex.co.uk A crucial element is the cofactor NADPH, which is necessary to initiate the metabolic reactions mediated by CYP enzymes. domainex.co.uknih.gov Samples are collected at various time points (e.g., 0, 5, 15, 30, and 45 minutes) to monitor the disappearance of the parent compound over time. evotec.comnih.gov The reaction is stopped by adding a solvent like acetonitrile, which also serves to precipitate proteins. domainex.co.uksrce.hr Following centrifugation, the amount of the remaining test compound is quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.comdomainex.co.uk

The data generated from these assays allow for the calculation of key pharmacokinetic parameters, including the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.comdomainex.co.uk These values are crucial for predicting the in vivo hepatic clearance of a drug. domainex.co.uksrce.hr While specific data for the microsomal stability of (R)-5-Iodo Naproxen (B1676952) is not publicly available, the general methodology provides a framework for how its metabolic stability would be assessed. For its parent compound, naproxen, studies have shown it is extensively metabolized in the liver. wikipedia.orgpharmacompass.comfda.gov

Identification of Phase I Metabolites (e.g., O-demethylation, oxidative transformations)

Phase I metabolism introduces or exposes functional groups on a drug molecule, typically through oxidation, reduction, or hydrolysis. These reactions are primarily catalyzed by cytochrome P450 enzymes. mdpi.com For the parent compound, naproxen, the primary Phase I metabolic pathway is O-demethylation, where the methoxy (B1213986) group is removed to form 6-O-desmethylnaproxen. wikipedia.orgdrugbank.com This process is mainly carried out by the CYP2C9 and CYP1A2 isoenzymes. drugbank.comnih.govpharmgkb.org

While specific studies on the Phase I metabolism of (R)-5-Iodo Naproxen are not detailed in the available literature, it is plausible that it would undergo similar O-demethylation. The presence of the iodine atom on the naphthalene (B1677914) ring might also lead to other oxidative transformations. The identification of these metabolites would typically be carried out using high-resolution mass spectrometry following incubation with liver microsomes. nih.gov

Identification of Phase II Metabolites (e.g., glucuronidation, sulfation, glycine (B1666218) conjugation)

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which increases water solubility and facilitates excretion. drugbank.com For naproxen and its primary metabolite, 6-O-desmethylnaproxen, the main Phase II reactions are glucuronidation and sulfation. drugbank.comnih.gov

Naproxen itself is conjugated to form naproxen acyl glucuronide. drugbank.comnih.gov Its O-desmethylated metabolite, however, can undergo conjugation at two different sites, forming both an acyl glucuronide and a phenolic glucuronide. drugbank.comnih.gov Furthermore, desmethylnaproxen (B1198181) can also be sulfated. pharmacompass.comdrugbank.com A variety of UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes are involved in these conjugation reactions. drugbank.comnih.gov It is anticipated that this compound and its potential Phase I metabolites would also be substrates for these Phase II enzymes, leading to the formation of various glucuronide and sulfate (B86663) conjugates.

Impact of Iodine Substitution on Metabolic Fate (Comparative Analysis)

Enzyme Kinetics of Metabolizing Enzymes

Understanding the kinetics of the enzymes responsible for metabolizing a drug is crucial for predicting its clearance and potential for drug-drug interactions.

Cytochrome P450 (CYP) Isoenzyme Involvement (e.g., CYP2C9, CYP1A2)

The metabolism of the parent compound, naproxen, is well-characterized and known to involve multiple cytochrome P450 isoenzymes. nih.gov The primary pathway, O-demethylation, is predominantly catalyzed by CYP2C9, with contributions from CYP1A2. wikipedia.orgnih.govpharmgkb.org Studies using human liver microsomes and specific P450 inhibitors have confirmed the significant role of CYP2C9 in this process. nih.gov Given the structural similarity, it is highly probable that the metabolism of this compound is also mediated by these same enzymes. CYP2C9 is a major enzyme in drug metabolism, responsible for the clearance of many NSAIDs. researchgate.netpharmgkb.org The involvement of CYP1A2 is also a key consideration, as this enzyme is involved in the metabolism of various xenobiotics. nih.govwikipedia.org The specific kinetic parameters (Km and Vmax) for the metabolism of this compound by these individual CYP isoforms would require dedicated enzymatic assays.

Interactive Table: Summary of Naproxen Metabolism

| Metabolic Phase | Reaction | Primary Metabolite(s) | Enzymes Involved |

|---|---|---|---|

| Phase I | O-demethylation | 6-O-desmethylnaproxen | CYP2C9, CYP1A2 wikipedia.orgnih.govpharmgkb.org |

| Phase II | Glucuronidation | Naproxen acyl glucuronide, Desmethylnaproxen acyl glucuronide, Desmethylnaproxen phenolic glucuronide | UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A9, UGT1A10, UGT2B7 drugbank.comnih.gov |

| Phase II | Sulfation | Desmethylnaproxen sulfate | SULT1A1, SULT1B1, SULT1E1 drugbank.comnih.gov |

UDP-Glucuronosyltransferase (UGT) Isoenzyme Contribution (e.g., UGT2B7)

Glucuronidation is a major phase II metabolic pathway for naproxen, leading to the formation of an acyl glucuronide, which accounts for a significant portion of its clearance. nih.gov The UDP-glucuronosyltransferase (UGT) superfamily of enzymes facilitates this conjugation. nih.gov

For S-naproxen, UGT2B7 has been identified as the primary high-affinity enzyme responsible for its acyl glucuronidation in the human liver. nih.govnih.gov Several other UGT isoforms, including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, and UGT1A10, have also been shown to glucuronidate naproxen, although they generally exhibit lower affinity. nih.govnih.gov

In the case of this compound, it is hypothesized that UGT2B7 would still play a crucial role in its glucuronidation. However, the presence of the bulky iodine atom at the C5 position on the naphthalene ring could introduce steric hindrance, potentially altering the binding affinity and catalytic efficiency of UGT2B7 and other UGT isoforms. The electron-withdrawing nature of iodine might also electronically influence the carboxyl group, affecting its susceptibility to conjugation.

The metabolism of naproxen also involves O-demethylation to desmethylnaproxen, which can then undergo both phenolic and acyl glucuronidation. nih.govnih.gov UGT1A1, UGT1A7, UGT1A9, and UGT1A10 are known to catalyze both reactions for desmethylnaproxen, whereas UGT1A3, UGT1A6, and UGT2B7 are capable of forming the acyl glucuronide. nih.govnih.gov A similar metabolic fate could be anticipated for this compound, leading to the formation of iodinated desmethylnaproxen and its subsequent glucuronides.

Table 1: Postulated UGT Isoenzyme Contribution to this compound Glucuronidation

| UGT Isoform | Postulated Role in this compound Metabolism | Anticipated Kinetic Parameters (Hypothetical) |

| UGT2B7 | Primary enzyme for acyl glucuronidation | High affinity (Low Km) |

| UGT1A6 | Contributor to acyl glucuronidation | Lower affinity than UGT2B7 |

| UGT1A9 | Contributor to acyl glucuronidation | Lower affinity than UGT2B7 |

| UGT1A1 | Potential contributor to phenolic glucuronidation of the desmethyl metabolite | Variable affinity |

| UGT1A7 | Potential contributor to phenolic and acyl glucuronidation of the desmethyl metabolite | Variable affinity |

| UGT1A10 | Potential contributor to phenolic and acyl glucuronidation of the desmethyl metabolite | Variable affinity |

This table is a hypothetical model based on the known metabolism of naproxen.

Advanced Analytical Techniques for Metabolite Profiling

LC-MS/MS for Metabolite Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the sensitive and selective quantification of drugs and their metabolites in biological matrices. ijpsjournal.combioline.org.br Several validated LC-MS/MS methods have been developed for the analysis of naproxen and its primary metabolite, 6-O-desmethylnaproxen, in plasma and saliva. mendeley.comnih.govplos.org

For the metabolite profiling of this compound, a similar LC-MS/MS approach would be highly effective. The method would involve chromatographic separation of the parent compound and its metabolites, followed by mass spectrometric detection. Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of naproxen, and would likely be suitable for this compound as well. bioline.org.br

A hypothetical LC-MS/MS method would be developed to specifically detect and quantify this compound and its anticipated metabolites, such as (R)-5-Iodo-desmethylnaproxen and their corresponding glucuronide conjugates.

Table 2: Proposed LC-MS/MS Parameters for this compound Metabolite Profiling

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | [M-H]⁻ | Specific fragment ion |

| (R)-5-Iodo-desmethylnaproxen | [M-H]⁻ | Specific fragment ion |

| This compound Glucuronide | [M-H]⁻ | Ion corresponding to this compound |

| (R)-5-Iodo-desmethylnaproxen Glucuronide | [M-H]⁻ | Ion corresponding to (R)-5-Iodo-desmethylnaproxen |

This table presents a prospective analytical approach. The exact mass-to-charge ratios (m/z) would need to be determined experimentally.

NMR-Based Metabolomics for Comprehensive Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a robust analytical technique that provides detailed structural information about metabolites in a biological sample. nih.gov It is a non-destructive method that can be used for both the identification and quantification of compounds. mendeley.com

NMR-based metabolomics has been successfully applied to study the metabolic effects of naproxen. nih.gov For instance, ¹H NMR spectroscopy coupled with multivariate statistical analysis has been used to investigate perturbations in urinary metabolite concentrations following naproxen administration. nih.gov Furthermore, directly coupled HPLC-¹H NMR spectroscopy has proven invaluable in identifying reactive and unstable metabolites of naproxen, such as the isomeric forms of its acyl glucuronide. acs.orgnih.gov

In the context of this compound, NMR-based metabolomics would offer a comprehensive, unbiased view of its biotransformation. This technique would be particularly useful for:

Structural Elucidation: Unambiguously identifying the chemical structures of all major and minor metabolites, including the precise location of the glucuronic acid moiety on the parent molecule or its desmethylated derivative.

Comprehensive Profiling: Detecting a wide range of metabolites simultaneously without the need for specific reference standards for each compound.

Isomer Differentiation: Distinguishing between different isomers of glucuronide conjugates, which can be challenging with mass spectrometry alone. acs.orgnih.gov

Flux Analysis: Potentially using stable isotope-labeled (e.g., ¹³C) this compound to trace the flow of the drug through various metabolic pathways.

The combination of LC-MS/MS for targeted quantification and NMR-based metabolomics for comprehensive profiling and structural confirmation would provide a complete picture of the metabolic fate of this compound.

Structure Activity Relationship Sar Studies of Iodinated Naproxen Derivatives

Systematic Investigation of Iodine Position and Stereochemistry

The introduction of a halogen, such as iodine, onto the naproxen (B1676952) scaffold can significantly alter its pharmacological profile. The position of the iodine atom and the stereochemistry of the chiral center are critical determinants of the compound's interaction with its biological targets.

Naproxen is commercially available as the (S)-enantiomer, which is the active form responsible for inhibiting cyclooxygenase (COX) enzymes. gpatindia.com The (R)-enantiomer is significantly less active. nih.gov The introduction of an iodine atom at the 5-position of the naphthalene (B1677914) ring creates two new stereoisomers: (R)-5-Iodo Naproxen and (S)-5-Iodo Naproxen.

While specific inhibitory data for this compound is not extensively detailed in the available literature, the principles of stereoselectivity observed with the parent compound, naproxen, are expected to apply. The (S)-configuration of the α-methyl group on the propanoic acid side chain is crucial for effective binding within the active site of COX enzymes. nih.gov Therefore, it is highly probable that (S)-5-Iodo Naproxen would exhibit greater inhibitory activity against COX enzymes compared to this compound.

The position of the iodine atom on the naphthalene ring is also a critical factor. SAR studies of other halogenated NSAIDs have shown that the position of the halogen can influence both potency and selectivity for COX-1 versus COX-2. For naproxen itself, substitutions at the 6-position of the naphthalene ring are generally well-tolerated, with the methoxy (B1213986) group being optimal for activity. gpatindia.com The placement of a bulky iodine atom at the 5-position, adjacent to the methoxy group, would likely alter the conformation of the molecule and its fit within the COX active site.

The addition of an iodine atom to the naproxen structure can impact its binding affinity and selectivity for the two main isoforms of cyclooxygenase, COX-1 and COX-2. Naproxen itself is a non-selective inhibitor, meaning it inhibits both COX-1 and COX-2. nih.govnih.gov Some studies suggest it has a slightly greater selectivity for COX-1. mdpi.comspringermedizin.de Inhibition of COX-1 is associated with the gastrointestinal side effects of NSAIDs, while inhibition of COX-2 is responsible for the anti-inflammatory effects. nrct.go.th

The introduction of a bulky and lipophilic iodine atom could potentially enhance binding affinity through increased van der Waals interactions within the hydrophobic channel of the COX active site. However, the size of the iodine atom could also introduce steric hindrance, potentially reducing binding affinity. The precise effect would depend on the specific interactions with amino acid residues in the active site.

Furthermore, the position of the iodine atom could influence selectivity. The active site of COX-2 is approximately 25% larger than that of COX-1, which allows it to accommodate bulkier inhibitors. acs.org This difference in active site volume is a key factor in the design of COX-2 selective inhibitors. It is therefore plausible that certain iodinated naproxen isomers could exhibit increased selectivity for COX-2. For instance, modifications to the parent naproxen molecule, such as replacing the methoxy group with a methylthio group, have been shown to increase COX-2 selectivity. researchgate.net

Table 1: Comparative COX Inhibition Data for Naproxen and Related Compounds

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| Naproxen | 4.2 nih.gov | 3.6 nih.gov | 0.86 |

| (S)-Naproxen | 32.01 nrct.go.th | 28.19 nrct.go.th | 0.88 |

Note: IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 indicates greater potency. The selectivity index is a ratio of the IC50 values; a higher value indicates greater selectivity for COX-2.

Influence of Other Substituents on the Naphthalene Ring

The naphthalene ring of naproxen is a key structural feature, and modifications to its substituents can have a profound effect on biological activity. The 6-methoxy group of naproxen is particularly important. gpatindia.com Studies have shown that this group orients towards the top of the COX active site channel, where it forms van der Waals contacts with Trp-387. nih.gov

Replacing the oxygen atom of the methoxy group with sulfur (to create a methylthio group) or a methylene (B1212753) group (to create an ethyl group) results in analogues with increased COX-2 selectivity. nih.govresearchgate.net This suggests that while a substituent at the 6-position is important, the specific nature of that substituent can be modified to tune the compound's selectivity profile. The introduction of an iodine atom at the 5-position, in conjunction with other modifications on the naphthalene ring, could lead to novel compounds with unique inhibitory profiles. For example, the combination of a 5-iodo substituent and a 6-methylthio substituent might result in a compound with significantly different COX inhibition characteristics compared to either modification alone.

Role of the Propanoic Acid Side Chain in Biological Activity

The (S)-α-methyl-propanoic acid side chain is an essential component of naproxen's structure and is critical for its anti-inflammatory activity. nih.gov The carboxylic acid group is a key pharmacophore for many NSAIDs, as it typically forms ionic and hydrogen bonds with critical residues, such as Arg-120 and Tyr-355, at the constriction site of the COX active channel. nih.gov

The stereochemistry of the α-methyl group is also vital. The (S)-enantiomer is significantly more potent than the (R)-enantiomer, indicating a specific stereochemical requirement for optimal binding. gpatindia.com Replacing the α-methyl group with either a smaller substituent (hydrogen) or a larger one (ethyl) leads to a loss of inhibitory activity. nih.gov This highlights the precise fit required between the propanoic acid side chain and the enzyme's active site.

Modifications of the carboxylic acid group, such as conversion to an ester or amide, generally lead to a loss of direct COX inhibitory activity. nih.govmdpi.com However, some of these derivatives, which may act as prodrugs, can be metabolized back to the active carboxylic acid in the body. gpatindia.com The interaction between the propanoic acid side chain and the enzyme is therefore a cornerstone of naproxen's mechanism of action, and this is expected to hold true for its iodinated derivatives as well.

Development of SAR Models for Iodinated NSAID Analogues

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. These models can help to predict the activity of new, unsynthesized compounds and to provide insights into the structural features that are important for activity. researchgate.netnih.gov

For NSAIDs, QSAR models have been developed to predict COX inhibition. nih.govmdpi.com These models often use molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. mdpi.com For example, a QSAR study on a series of naproxen analogues identified the importance of a hydrophobic moiety connected to the alpha-carbon and a hydrogen bond acceptor, which was the oxygen of the methoxy group. nih.gov

The development of specific QSAR models for iodinated NSAIDs would be a valuable tool for designing new analogues with improved potency and selectivity. Such models could incorporate descriptors that specifically account for the properties of the iodine atom, such as its size, polarizability, and ability to form halogen bonds. By analyzing a series of iodinated naproxen derivatives with varying iodine positions and other substituents, it would be possible to build a predictive QSAR model. This model could then be used to guide the synthesis of new compounds with a higher probability of possessing the desired pharmacological profile, such as high potency and selectivity for COX-2.

Advanced Research Applications of R 5 Iodo Naproxen As a Chemical Probe

Use as a Pharmacological Tool for Target Engagement Studies

Target engagement is a critical concept in drug discovery, confirming that a drug candidate interacts with its intended molecular target in a cellular or in vivo environment. Chemical probes are essential tools for these studies. (R)-5-Iodo Naproxen (B1676952) possesses unique properties that make it suitable for investigating target engagement, particularly for the enzymes it was derived from, the cyclooxygenases (COX-1 and COX-2). drugbank.comresearchgate.net

While the (S)-enantiomer of Naproxen is a potent inhibitor of both COX-1 and COX-2, the (R)-enantiomer is substantially less potent. plos.org This difference in activity is a key feature. In target engagement studies, (R)-5-Iodo Naproxen can serve as a valuable negative control or a comparator to its active (S)-counterpart. For instance, if a biological effect is observed with (S)-Naproxen but not with this compound at similar concentrations, it provides strong evidence that the effect is mediated through the known targets of Naproxen (i.e., the COX enzymes).

Furthermore, the iodine atom can be exploited. It can be replaced with a radioactive isotope for quantitative binding assays or serve as a heavy atom to aid in X-ray crystallography of the drug-target complex, providing detailed structural information about the binding interaction. Techniques like the cellular thermal shift assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding, could be employed. nih.gov Comparing the stabilization induced by (S)-Naproxen versus this compound could help to definitively confirm COX enzyme engagement in a complex biological system.

Recent research has highlighted novel, off-target activities for the (R)-enantiomers of some NSAIDs. For example, (R)-naproxen has been shown to inhibit the activity of Rac1 and Cdc42 GTPases, which are involved in cell signaling pathways. plos.org In this context, this compound could be used as a chemical probe to explore these non-COX targets, helping to elucidate their physiological and pathological roles. Its structural similarity to the active compound, but different activity profile, makes it an ideal tool for dissecting these novel mechanisms of action.

Development of Radiolabeled Analogs for Imaging Research (e.g., PET/SPECT tracers for inflammatory processes or specific enzyme targets)

The presence of an iodine atom in the structure of this compound makes it an ideal precursor for the synthesis of radiolabeled analogs for use in molecular imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These non-invasive imaging modalities allow for the visualization and quantification of biological processes in vivo, and radiolabeled probes are essential for this purpose. researchgate.netpublish.csiro.au

The iodine atom can be readily replaced with a radioactive isotope of iodine, such as Iodine-123, Iodine-124, or Iodine-125.

Iodine-123 (¹²³I) is a gamma-emitter suitable for SPECT imaging. A ¹²³I-labeled version of this compound could be developed as a SPECT tracer to image inflammatory processes where COX enzymes are upregulated.

Iodine-124 (¹²⁴I) is a positron-emitter, making it suitable for PET imaging, which offers higher sensitivity and spatial resolution than SPECT.

Iodine-125 (¹²⁵I) is a long-lived gamma emitter, which is less ideal for in vivo imaging in humans due to its long half-life but is extremely useful for in vitro and ex vivo autoradiography studies in preclinical research.

The development of such radiolabeled probes would involve a retrosynthetic approach where the non-radioactive iodine is replaced with its radioactive counterpart. researchgate.net The resulting radiotracer could then be used to study the biodistribution and target engagement of the compound in living organisms. For example, a PET tracer based on this compound could be used to investigate the expression levels and distribution of its potential non-COX targets, like Rac1 and Cdc42, in various disease models, such as cancer. plos.org

Moreover, given that COX-2 is overexpressed in many inflammatory conditions and cancers, a radiolabeled probe that targets this enzyme could be a valuable diagnostic tool. nih.gov While (R)-Naproxen has low affinity for COX-2, the development of a radiolabeled version could still be informative, especially when used in conjunction with a high-affinity (S)-Naproxen based tracer to probe the stereospecificity of binding in vivo.

Application in Chemical Biology for Target Identification and Validation

Chemical biology aims to use small molecules to study and manipulate biological systems. This compound is a valuable scaffold for the creation of more complex chemical biology tools for target identification and validation. The iodine atom provides a convenient chemical handle for modification, a feature that is highly sought after in probe development.

One common strategy in chemical biology is to attach a photo-activatable group to the probe. For example, an azide (B81097) group could be introduced, converting the molecule into a photoaffinity label. publish.csiro.au When this modified probe binds to its target protein, it can be irreversibly cross-linked upon exposure to UV light. The protein-probe complex can then be isolated and identified using proteomics techniques, allowing for the unbiased identification of novel binding partners and off-targets.

Alternatively, the iodine can be used in palladium-catalyzed cross-coupling reactions to attach other functional groups, such as:

A fluorescent dye: This would create a fluorescent probe that could be used to visualize the subcellular localization of its targets in living cells using fluorescence microscopy. nih.gov

An affinity tag (e.g., biotin): This would allow for the pull-down and enrichment of target proteins from cell lysates, facilitating their identification by mass spectrometry.

A clickable handle (e.g., an alkyne or azide): This would enable the use of bioorthogonal chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (click chemistry), to attach a variety of reporter tags in a highly specific manner. nih.gov

These types of chemical biology probes derived from this compound would be invaluable for validating the novel targets of (R)-Naproxen, such as Rac1 and Cdc42, and for discovering new ones. plos.org By comparing the proteins that interact with probes based on the (R)- and (S)-enantiomers, researchers can gain a deeper understanding of the specific molecular pathways modulated by each.

Contribution to the Understanding of NSAID Polypharmacology

Polypharmacology is the concept that a single drug can interact with multiple targets, and this is increasingly recognized as being the norm rather than the exception. NSAIDs are a classic example of a drug class with known polypharmacology. While their primary targets are the COX enzymes, they are known to have other effects and side effects that cannot be explained by COX inhibition alone. drugbank.compnas.org

This compound is an excellent tool to investigate the polypharmacology of NSAIDs. As the less active enantiomer at the primary COX targets, it provides a way to study the non-COX-mediated effects of this class of drugs. plos.org The discovery that (R)-Naproxen can inhibit Rac1 and Cdc42 is a prime example of this. plos.org By using this compound-based probes (e.g., affinity probes, fluorescent probes), researchers can systematically search for other proteins that interact with the naproxen scaffold.

This research can help to:

Identify the molecular basis for some of the side effects of NSAIDs.

Discover new therapeutic applications for existing NSAIDs (drug repurposing). For example, if a specific off-target is implicated in another disease, NSAIDs could be investigated for that indication.

Design more selective and safer NSAIDs. By understanding the full spectrum of targets for a given NSAID, it may be possible to modify its structure to avoid unwanted off-target interactions while retaining the desired therapeutic effects.

Conclusion and Future Research Directions

Summary of Key Findings on (R)-5-Iodo Naproxen (B1676952)

(R)-5-Iodo Naproxen is identified chemically as (R)-5-Iodo-6-methoxy-α-methyl-2-naphthaleneacetic acid. It is recognized as a potential metabolite and an impurity of (S)-Naproxen chemicalbook.com. The introduction of an iodine atom at the C5 position of the naphthalene (B1677914) ring is a significant structural modification.

From a synthetic standpoint, the preparation of 5-iodo-naproxen has been achieved through the iodination of naproxen methyl ester, followed by hydrolysis. This process provides a viable route to obtain this and other halogenated derivatives for further study.

Currently, there is a notable absence of specific research findings on the biological activity of this compound. While the pharmacological actions of naproxen are well-documented as a non-selective inhibitor of cyclooxygenase (COX) enzymes, it is unknown how the addition of an iodine atom at the 5-position of the (R)-enantiomer impacts this activity. The (S)-enantiomer of naproxen is known to be significantly more active than the (R)-enantiomer sigmaaldrich.com. However, the specific inhibitory potency of this compound against COX-1 and COX-2 has not been reported.

Unanswered Questions and Research Gaps

The current body of scientific literature presents significant gaps in the knowledge surrounding this compound. The most prominent unanswered questions include:

Biological Activity: What is the specific in vitro and in vivo biological activity of this compound? Does it retain any anti-inflammatory or analgesic properties?